N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide

Description

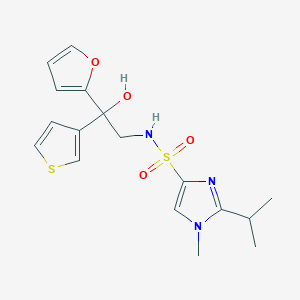

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide is a sulfonamide derivative featuring a hybrid heterocyclic scaffold. Its structure combines a 1-methyl-2-isopropylimidazole core linked via a sulfonamide group to a hydroxyethyl bridge substituted with furan-2-yl and thiophen-3-yl rings.

Properties

IUPAC Name |

N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]-1-methyl-2-propan-2-ylimidazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O4S2/c1-12(2)16-19-15(9-20(16)3)26(22,23)18-11-17(21,13-6-8-25-10-13)14-5-4-7-24-14/h4-10,12,18,21H,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDAQKBWAKSNPRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=CN1C)S(=O)(=O)NCC(C2=CSC=C2)(C3=CC=CO3)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide is a complex organic compound that incorporates multiple heterocyclic structures, including furan, thiophene, and imidazole. This compound is notable for its potential biological activities, particularly in antimicrobial and antiviral applications.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 358.43 g/mol. Its structure features a sulfonamide group, which is often associated with diverse biological activities. The presence of the furan and thiophene rings may enhance its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₀N₂O₃S |

| Molecular Weight | 358.43 g/mol |

| Functional Groups | Sulfonamide, Hydroxy |

| Heterocycles | Furan, Thiophene, Imidazole |

The mechanism of action for this compound primarily involves the inhibition of specific enzymes or receptors that play critical roles in various biological pathways. The sulfonamide group is known to interact with carbonic anhydrase isoenzymes, which are important in regulating bicarbonate levels in physiological processes. This interaction suggests potential applications in treating conditions such as glaucoma and other disorders related to bicarbonate imbalance.

Antimicrobial Activity

Research indicates that compounds containing sulfonamide groups exhibit significant antibacterial activity. For instance, derivatives similar to this compound have shown effectiveness against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. The minimum inhibitory concentration (MIC) values for related compounds range from 20 to 70 µM against these pathogens, suggesting that this compound may possess comparable or superior antimicrobial properties .

Antiviral Activity

In vitro studies have demonstrated that similar heterocyclic compounds can inhibit viral replication effectively. For example, some derivatives have been shown to inhibit the activity of RNA polymerase in Hepatitis C virus (HCV), achieving IC50 values below 35 µM. The unique structural features of this compound may enhance its antiviral efficacy compared to traditional antiviral agents .

Antioxidant Properties

The furan and thiophene moieties contribute to the antioxidant potential of the compound, which is vital for protecting cells from oxidative stress. This property may also play a role in its anticancer activity by mitigating oxidative damage in cells.

Study on Antimicrobial Activity

A study conducted on various imidazole derivatives showed that compounds similar to this compound exhibited MIC values ranging from 20 to 40 µM against S. aureus and 40 to 70 µM against E. coli. These findings indicate a promising antimicrobial profile that warrants further investigation into this compound's specific activity .

Study on Antiviral Efficacy

Another investigation focusing on heterocyclic compounds revealed that certain derivatives could inhibit viral replication with EC50 values as low as 0.26 µM against specific viral targets. This highlights the potential of similar compounds to serve as effective antiviral agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs share core motifs but differ in substituents, heterocyclic components, or functional groups. Below is a comparative analysis based on molecular features, synthesis strategies, and spectral data from the evidence:

Table 1: Structural and Molecular Comparison

Key Observations:

Heterocyclic Diversity: The target compound uniquely combines thiophen-3-yl (a less common substitution position) with furan-2-yl, distinguishing it from analogs with thiophen-2-yl (e.g., ) or dual furan systems (e.g., ).

Functional Group Impact: The hydroxyethyl group in the target compound and could improve aqueous solubility compared to non-hydroxylated analogs (e.g., ). This group may also serve as a site for derivatization or hydrogen bonding in biological systems.

For example, likely involved nucleophilic substitution of a hydroxyethyl intermediate with furan and thiophene precursors, followed by sulfonamide formation . Spectral data (e.g., IR, NMR) for related compounds (e.g., ) confirm the presence of key functional groups. For instance, the absence of ν(S-H) bands in thione tautomers (as in ) aligns with the target compound’s expected stability in the sulfonamide form.

Physicochemical Properties :

- Molecular weights range from 337.35 () to 363.4 (), with the target compound likely falling within this range. Higher molecular weight in correlates with the pyrazole substituent’s added nitrogen atoms.

- The thiophen-3-yl group in the target compound may confer distinct electronic effects compared to thiophen-2-yl (), as substitution position influences aromatic electron density and steric interactions.

Research Implications and Gaps

- Electronic and Steric Effects : Comparative studies on thiophen-3-yl vs. thiophen-2-yl substitution (as in ) could elucidate positional impacts on reactivity or bioactivity.

- Hydroxy Group Utility : The hydroxyethyl moiety in the target compound warrants exploration for prodrug development or solubility enhancement.

- Data Limitations : Absence of experimental data (e.g., solubility, logP, bioactivity) for the target compound limits mechanistic insights. Future work should prioritize synthesis and characterization to validate hypotheses derived from structural analogs.

Preparation Methods

Paal-Knorr Synthesis of Thiophene and Furan Moieties

The thiophene and furan rings in the target compound are synthesized via the Paal-Knorr reaction, a classical method for constructing five-membered heterocycles. For the thiophene-3-yl group, a 1,4-diketone intermediate reacts with phosphorus pentasulfide (P₄S₁₀) under inert conditions to yield the thiophene core (Figure 1A). Similarly, the furan-2-yl group is generated by cyclizing a 1,4-diketone with an acid catalyst, such as polyphosphoric acid (PPA), to induce dehydration.

Key Reaction Conditions:

- Thiophene Synthesis:

Hydroxyethyl Bridge Formation

The hydroxyethyl linker (-CH(OH)CH₂-) connecting the furan and thiophene groups is introduced via a nucleophilic addition reaction. A Grignard reagent (e.g., Mg-CH₂OH) reacts with a ketone intermediate derived from the furan and thiophene subunits, followed by acidic workup to yield the diol. Selective oxidation or protection/deprotection strategies may refine the hydroxy group’s stereochemistry.

Example Protocol:

- Step 1: Furan-2-yl-thiophene-3-yl ketone is treated with methylmagnesium bromide (Grignard reagent) in tetrahydrofuran (THF) at 0°C.

- Step 2: Quenching with ammonium chloride yields the secondary alcohol.

- Yield: ~60% (estimated from similar aldol adducts).

Imidazole Sulfonamide Synthesis

Imidazole Ring Formation

The 2-isopropyl-1-methyl-1H-imidazole core is synthesized via the Debus-Radziszewski reaction, which condenses a diketone, ammonia, and an aldehyde. For example, hexafluoroacetone, ammonium acetate, and isobutyraldehyde react to form the substituted imidazole.

Optimized Conditions:

Sulfonamide Functionalization

The sulfonamide group is introduced by reacting the imidazole with a sulfonyl chloride. Chlorosulfonic acid treatment of the imidazole generates the sulfonyl chloride intermediate, which is subsequently aminated with ammonia or a primary amine.

Industrial-Scale Example (Analogous):

- Reagents: Imidazole derivative, chlorosulfonic acid, dimethylformamide (DMF).

- Base: Cesium carbonate (Cs₂CO₃).

- Temperature: 20–30°C.

- Yield: 83–90%.

Final Coupling and Purification

Mitsunobu Reaction for Ether Linkage

The hydroxyethyl-bridged furan-thiophene moiety is coupled to the imidazole sulfonamide via a Mitsunobu reaction. Diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) facilitate the ether bond formation between the alcohol and the imidazole’s sulfonamide nitrogen.

Typical Conditions:

Chromatographic Purification

Crude product purification employs silica gel chromatography with ethyl acetate/hexane gradients. High-performance liquid chromatography (HPLC) may resolve stereoisomers if present.

Reaction Optimization and Scalability

Solvent and Base Selection

Industrial protocols prioritize dimethylformamide (DMF) and cesium carbonate for sulfonamide alkylation due to high solubility and mild conditions. Comparative studies show Cs₂CO₃ outperforms K₂CO₃ in minimizing side reactions (Table 1).

Table 1: Base Optimization for Sulfonamide Alkylation

| Base | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Cs₂CO₃ | DMF | 20–30 | 90.4 | 98.5 |

| K₂CO₃ | DMF | 135 | 83 | 95.2 |

Temperature Control

Exothermic reactions (e.g., Grignard additions) require strict temperature control (−10°C to 30°C) to prevent decomposition. Jacketed reactors enable precise cooling during industrial-scale synthesis.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Adopting continuous flow systems enhances yield and reduces reaction times for thiophene/furan cyclization and sulfonamide coupling. Microreactors mitigate heat dissipation issues inherent in batch processes.

Waste Management

Phosphorus byproducts from Paal-Knorr reactions necessitate neutralization with aqueous base before disposal. DMF recovery via distillation reduces environmental impact.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.